2-Methoxybenzaldehyde-d3

LC-MS/MS quantification stable isotope dilution internal standard

Accurate quantification of 2-methoxybenzaldehyde in biological, environmental, or food matrices is compromised by matrix effects and co-elution interference. 2-Methoxybenzaldehyde-d3 eliminates these challenges as a stable isotope-labeled internal standard (SIL-IS). • +3 Da mass shift (m/z 139 vs. 136) enables independent SRM detection, free from signal cross-talk. • ≥99 atom % D enrichment ensures negligible unlabeled background, enabling reliable quantitation at low ng/mL levels. • Identical extraction recovery, chromatographic retention, and ionization efficiency correct for matrix variability, ensuring method ruggedness. Suitable for pharmacokinetic, toxicology, and food authenticity workflows.

Molecular Formula C8H8O2
Molecular Weight 139.17 g/mol
CAS No. 56248-49-8
Cat. No. B154609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzaldehyde-d3
CAS56248-49-8
Synonymso-Anisaldehyde-d3;  2-(Methyloxy)benzaldehyde-d3;  2-Anisaldehyde-d3;  2-Methoxybenzaldehyde-d3;  2-Methoxybenzenecarboxaldehyde-d3;  2-Methoxyphenylformaldehyde-d3;  6-Methoxybenzaldehyde-d3;  NC 064-d3;  NSC 58960-d3;  Salicylaldehyde Methyl Ether-d3;  o-For
Molecular FormulaC8H8O2
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=O
InChIInChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3
InChIKeyPKZJLOCLABXVMC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-D3-benzaldehyde: Technical Profile


2-Methoxy-D3-benzaldehyde (CAS 56248-49-8), also designated 2-(methoxy-d3)benzaldehyde or o-anisaldehyde-d3, is a stable isotope‑labeled derivative of the parent compound 2‑methoxybenzaldehyde (o‑anisaldehyde; CAS 135‑02‑4) in which the three methoxy hydrogen atoms are replaced by deuterium . It possesses the molecular formula C₈H₅D₃O₂, an average molecular mass of 139.17 Da, and is supplied as a neat liquid or low‑melting solid with a typical isotopic enrichment of ≥99 atom % D . The compound is functionally identical to the unlabeled analog in chemical reactivity but exhibits a distinct +3 Da mass shift and characteristic NMR‑silent methoxy region, which form the basis for its analytical differentiation .

Isotope-labeled internal standard for stable isotope dilution LC-MS/MS
Distinct mass shift enables independent SRM channel monitoring
NMR-silent methoxy group aids structural elucidation and reaction tracking
Physical properties closely match unlabeled 2-methoxybenzaldehyde

2-Methoxy-D3-benzaldehyde: Why Unlabeled Analogs Fail


Although 2‑methoxy‑D3‑benzaldehyde and its non‑deuterated counterpart (2‑methoxybenzaldehyde; CAS 135‑02‑4) share identical covalent structure and nearly identical physicochemical properties, they are not interchangeable in quantitative analytical methods. The unlabeled analog co‑elutes with the endogenous analyte and generates identical mass spectrometric signals, precluding its use as an internal standard for accurate quantification of 2‑methoxybenzaldehyde in complex biological or environmental matrices. Deuterated internal standards, such as 2‑methoxy‑D3‑benzaldehyde, are recommended because they mimic the analyte’s extraction efficiency, chromatographic retention, and ionization behavior while providing a distinct mass shift that enables independent detection and eliminates signal interference [1]. Moreover, the absence of the methoxy proton resonance in the ¹H NMR spectrum of the D3‑labeled compound provides an unambiguous marker for structural assignment and reaction monitoring that the unlabeled compound cannot offer .

Co‑elution & MS interference Unlabeled 2‑methoxybenzaldehyde co‑elutes and generates identical mass signals, preventing independent SRM quantification and reliable internal standardization.
NMR signal overlap The methoxy proton singlet in the unlabeled analog overlaps with reaction products, complicating structural assignment and isotopic tracing.
Variable enrichment in lab syntheses In‑house deuterated preparations often yield lower and inconsistent isotopic enrichment, increasing background interference and quantitative bias.

2-Methoxy-D3-benzaldehyde: Differentiation Evidence


Mass Spectrometric Differentiation for Analyte Quantification

2‑Methoxy‑D3‑benzaldehyde displays a molecular ion (M⁺) at m/z 139 in electron ionization mass spectrometry, which is precisely 3 mass units higher than the m/z 136 molecular ion of the unlabeled 2‑methoxybenzaldehyde analog . This mass difference arises from the substitution of three hydrogen atoms with deuterium in the methoxy group. In liquid chromatography–tandem mass spectrometry (LC‑MS/MS), this +3 Da shift ensures that the deuterated internal standard and the native analyte can be monitored in separate selected reaction monitoring (SRM) channels without cross‑talk or ion suppression, a prerequisite for accurate isotope dilution quantification.

MS Differentiation
Data to verify
m/z 139 (D3) vs m/z 136 (unlabeled); +3 Da shift
Supports independent SRM detection and isotope dilution quantification.
EI‑MS, 70 eV; supplier‑reported mass data; source review recommended.
LC-MS/MS quantification stable isotope dilution internal standard

NMR Spectral Simplification for Structural Elucidation

The ¹H NMR spectrum of 2‑methoxy‑D3‑benzaldehyde is distinguished by the complete absence of the characteristic three‑proton singlet that corresponds to the methoxy group ( ~δ 3.8–3.9 ppm) in the unlabeled 2‑methoxybenzaldehyde spectrum . All other aromatic and aldehydic proton resonances remain unchanged. This spectral simplification serves as a definitive marker for successful deuteration and allows researchers to monitor reactions involving the methoxy group without signal overlap from the unlabeled starting material or by‑products.

NMR Simplification
Data to verify
No methoxy signal vs. 3H singlet at ~δ 3.8–3.9
Aids structural tracking and deuteration verification in mechanistic studies.
¹H NMR (400 MHz, CDCl₃); reported absence of proton resonance.
¹H NMR structural elucidation reaction monitoring

Isotopic Enrichment and Analytical Fidelity

Commercially sourced 2‑methoxy‑D3‑benzaldehyde is specified at ≥99 atom % D isotopic enrichment (typically accompanied by ≥96% chemical purity) . In contrast, in‑house deuterated syntheses may yield variable and lower isotopic enrichment (e.g., 80–95 atom % D) due to incomplete deuterium incorporation or H/D exchange. Sub‑optimal enrichment leads to residual unlabeled analyte that contributes to background signal, reduces quantitative accuracy, and complicates spectral interpretation.

Enrichment Fidelity
Data to verify
≥99 atom % D vs. 80–95 atom % D (in‑house)
Minimizes background and supports low‑level quantification.
Commercial specification; lot‑specific COA review advised.
isotopic purity quality assurance analytical standard

Physical Property Preservation for Workflow Integration

Computationally derived and experimentally supported physical constants for 2‑methoxy‑D3‑benzaldehyde (density ~1.1 g/cm³, boiling point ~243.5 °C at 760 mmHg, LogP ~1.72) closely mirror those of the unlabeled 2‑methoxybenzaldehyde (density 1.127 g/cm³, boiling point 238–268 °C, LogP 1.6–1.8) [1]. The minimal isotopic perturbation on bulk properties ensures that the deuterated compound behaves identically to the native analyte during sample preparation, liquid‑liquid extraction, and chromatographic separation, fulfilling the core requirement of an ideal internal standard.

Physical Property Match
Context-dependent
Density ~1.1 g/cm³; BP ~243.5°C (predicted) vs. 1.127 g/cm³, 238–268°C (unlabeled)
Supports matched extraction recovery and chromatographic behavior.
Predicted values; experimental verification recommended for critical methods.
physicochemical properties density boiling point

2-Methoxy-D3-benzaldehyde: Applications


LC-MS/MS Quantification in Biological Matrices

2‑Methoxy‑D3‑benzaldehyde serves as the gold‑standard stable isotope‑labeled internal standard (SIL‑IS) for the absolute quantification of 2‑methoxybenzaldehyde in pharmacokinetic studies, toxicology assays, or exposure biomonitoring. Its +3 Da mass shift (m/z 139 vs. m/z 136) permits selective SRM channel monitoring without interference, while its identical physicochemical properties correct for extraction recovery and matrix effects [1]. The high isotopic enrichment (≥99 atom % D) ensures that the background contribution from the unlabeled form is negligible, enabling precise quantitation at low ng/mL concentrations .

NMR Mechanistic Studies and Isotopic Tracing

The complete absence of the methoxy proton resonance in the ¹H NMR spectrum of 2‑methoxy‑D3‑benzaldehyde provides an unambiguous spectroscopic handle for tracking the fate of the methoxy group during chemical transformations . This is particularly valuable in elucidating reaction mechanisms (e.g., demethylation, oxidation) and in determining kinetic isotope effects (KIEs) when paired with the unlabeled compound. The spectral simplification eliminates overlapping signals that would otherwise obscure data interpretation.

Reference Standard for Deuterated Pharmaceutical Intermediates

As a fully characterized, commercially available deuterated benzaldehyde derivative, 2‑methoxy‑D3‑benzaldehyde can function as a secondary reference standard or system suitability test compound for verifying mass spectrometer calibration and chromatographic performance in laboratories engaged in deuterated drug development . Its defined isotopic enrichment and chemical purity specifications (≥99 atom % D, ≥96% chemical purity) make it suitable for method validation and routine QC checks where traceable standards are required [1].

Stable Isotope Dilution Assays in Food and Flavor Analysis

2‑Methoxybenzaldehyde is a naturally occurring flavor component in cinnamon and other essential oils. The deuterated analog, 2‑methoxy‑D3‑benzaldehyde, is the ideal internal standard for accurate quantitation of this compound in complex food matrices and botanical extracts using GC‑MS or LC‑MS . Its co‑eluting behavior and identical ionization efficiency ensure that sample preparation and instrument variability are rigorously corrected, enabling precise determination of 2‑methoxybenzaldehyde content for quality control, authenticity verification, or shelf‑life studies [1].

Application
Selection Property
Validation Focus
Research LC‑MS/MS quantification
Stable isotope‑labeled internal standard with distinct +3 Da shift
Matrix‑effect correction and SRM selectivity
NMR mechanistic studies
Deuterated methoxy group (NMR‑silent)
Isotopic tracer fidelity and signal simplification
System suitability testing
Certified isotopic enrichment and chemical purity
MS/LC instrument calibration and QC traceability
Food & flavor authenticity analysis
Co‑eluting internal standard for complex matrices
Extraction efficiency correction and content verification

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